

An In-depth Technical Guide to the Spectral Data of Benzyloxytrimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **benzyloxytrimethylsilane** (BTMS), a versatile silyl ether utilized in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical workflow for spectral analysis.

Summary of Spectral Data

The following tables summarize the key quantitative spectral data for **benzyloxytrimethylsilane**, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Benzyloxytrimethylsilane



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.25 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.70	Singlet	2H	Methylene protons (- CH ₂ -)
~0.15	Singlet	9Н	Trimethylsilyl protons (-Si(CH ₃) ₃)

Table 2: 13C NMR Spectral Data of Benzyloxytrimethylsilane

Chemical Shift (δ) ppm	Assignment	
~138	Quaternary aromatic carbon (C-ipso)	
~128.5	Aromatic carbons (CH)	
~127.8	Aromatic carbons (CH)	
~127.6	Aromatic carbons (CH)	
~65	Methylene carbon (-CH ₂ -)	
~-1.5 Trimethylsilyl carbons (-Si(CH ₃) ₃)		

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Benzyloxytrimethylsilane



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080, 3060, 3030	Medium-Weak	C-H stretching (aromatic)
~2955, 2895	Medium	C-H stretching (aliphatic -CH ₂ -and -CH ₃)
~1495, 1450	Medium	C=C stretching (aromatic ring)
~1250	Strong	Si-CH₃ symmetric deformation
~1090 - 1050	Strong	Si-O-C stretching
~840	Strong	Si-C stretching and CH₃ rocking
~735, 695	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments of **Benzyloxytrimethylsilane**[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
180	~33	[M] ⁺ (Molecular Ion)
165	~77	[M - CH ₃] ⁺
135	~52	[M - CH ₃ - CH ₂ O] ⁺
91	100	[C ₇ H ₇]+ (Tropylium ion)
73	~17	[Si(CH ₃) ₃] ⁺

Experimental Protocols

Detailed methodologies for the synthesis of **benzyloxytrimethylsilane** and the acquisition of its spectral data are provided below.

Synthesis of Benzyloxytrimethylsilane



A common method for the preparation of **benzyloxytrimethylsilane** is the silylation of benzyl alcohol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base.

Materials:

- Benzyl alcohol
- Chlorotrimethylsilane (TMSCI)
- Anhydrous triethylamine (Et₃N) or pyridine
- Anhydrous dichloromethane (DCM) or diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress
 of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.



 Purify the crude product by distillation under reduced pressure to obtain pure benzyloxytrimethylsilane.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-20 mg of benzyloxytrimethylsilane in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2][3]
- Ensure the solution is homogeneous and free of any particulate matter.[3]

Data Acquisition:

- ¹H NMR: Spectra are typically acquired on a 300-600 MHz NMR spectrometer. Standard parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR: Spectra are usually recorded on the same instrument at a corresponding frequency (e.g., 75-150 MHz). A proton-decoupled pulse sequence is standard. Chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A drop of neat benzyloxytrimethylsilane is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
- Solution: Alternatively, a dilute solution of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid IR cell.

Data Acquisition:

A background spectrum of the salt plates or the solvent-filled cell is recorded.



- The sample is then placed in the beam path of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of benzyloxytrimethylsilane (typically in the range of 1-10 μg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5][6]
- Filter the solution to remove any particulate matter before introduction into the mass spectrometer.[6]

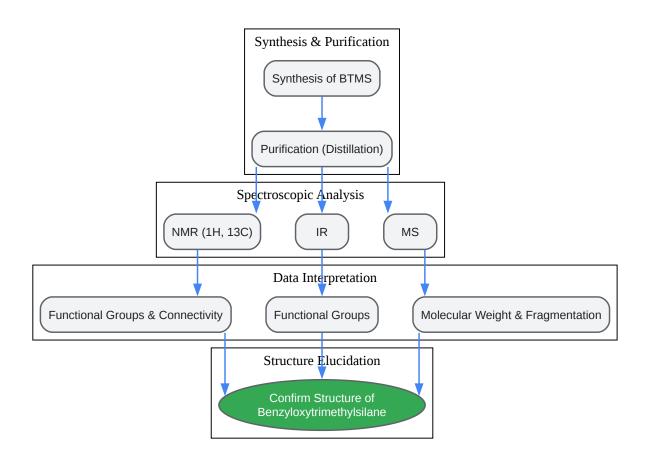
Data Acquisition:

Electron Ionization (EI): The sample is introduced into the ion source (often via a gas chromatograph, GC-MS) and bombarded with a high-energy electron beam (typically 70 eV).
 [1] The resulting ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of benzyloxytrimethylsilane.

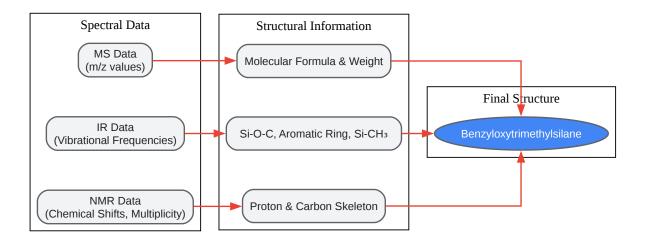




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Workflow for Synthesis and Spectral Characterization





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Relationship of Spectral Data to Structural Information

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